molecular formula C9H17N3O2S B13535703 1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine

1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine

Cat. No.: B13535703
M. Wt: 231.32 g/mol
InChI Key: DJSXKGRDRGLLCZ-UHFFFAOYSA-N
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Description

1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethylsulfonyl group attached to the ethyl chain and two methyl groups at the 3 and 5 positions of the pyrazole ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via nucleophilic substitution reactions. Ethylsulfonyl chloride is reacted with the pyrazole derivative in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the pyrazole ring at the 3 and 5 positions. This can be achieved using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylsulfonyl chloride in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 1-(2-(Methylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine
  • 1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-ol

Comparison:

  • Uniqueness: The presence of the ethylsulfonyl group and the specific substitution pattern on the pyrazole ring make 1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine unique. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds.
  • Chemical Properties: The compound’s reactivity and stability may differ due to the nature of the substituents.
  • Biological Activity: Variations in biological activity can be observed based on the specific functional groups and their positions on the pyrazole ring.

Properties

Molecular Formula

C9H17N3O2S

Molecular Weight

231.32 g/mol

IUPAC Name

1-(2-ethylsulfonylethyl)-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H17N3O2S/c1-4-15(13,14)6-5-12-8(3)9(10)7(2)11-12/h4-6,10H2,1-3H3

InChI Key

DJSXKGRDRGLLCZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCN1C(=C(C(=N1)C)N)C

Origin of Product

United States

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